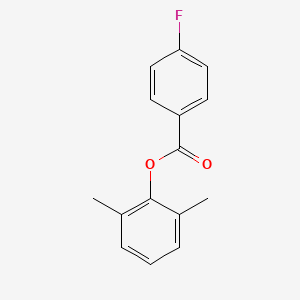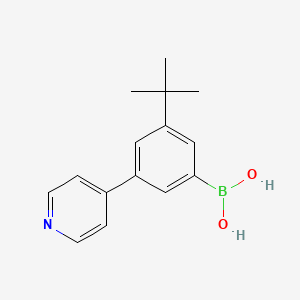
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) to facilitate the coupling of the aryl halide with the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability, including the use of robust palladium catalysts and efficient purification techniques to isolate the desired boronic acid product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Boronic acids are explored for their potential as enzyme inhibitors.
Medicine: They are investigated for their role in drug development, particularly in cancer therapy.
Industry: Used in the development of materials with unique properties, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and inhibit enzyme activity. The molecular targets often include enzymes with serine or threonine residues in their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Pyridylboronic acid
- tert-Butylboronic acid
Uniqueness
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is unique due to the combination of the tert-butyl group and the pyridinyl group, which confer specific steric and electronic properties. These properties can influence its reactivity and binding affinity in various applications, making it distinct from other boronic acids.
Eigenschaften
Molekularformel |
C15H18BNO2 |
|---|---|
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
(3-tert-butyl-5-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-15(2,3)13-8-12(9-14(10-13)16(18)19)11-4-6-17-7-5-11/h4-10,18-19H,1-3H3 |
InChI-Schlüssel |
CSTDWPJHQAFKHR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=NC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
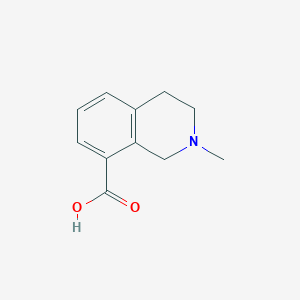
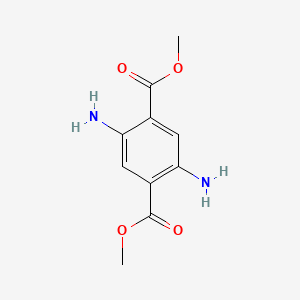
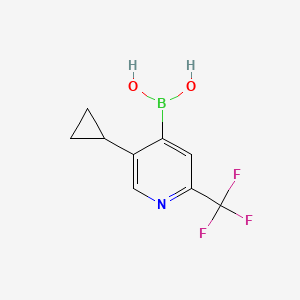
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
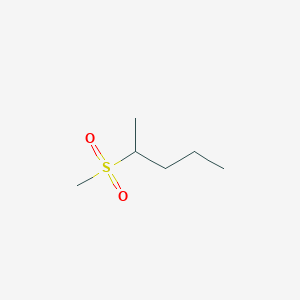
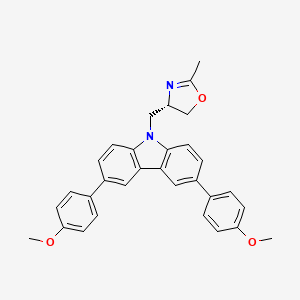
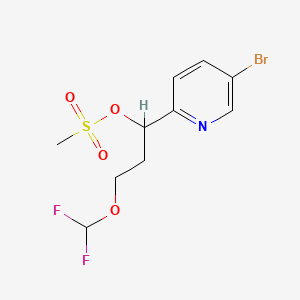


![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
